molecular formula C15H16N2O4 B2758371 3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1903646-34-3

3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2758371
CAS No.: 1903646-34-3
M. Wt: 288.303
InChI Key: YWITURUWSRFQSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound with the molecular formula C15H16N2O4 It is characterized by the presence of an azetidine ring, an oxazolidine ring, and a m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be achieved through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The oxazolidine ring is then formed through a cyclization reaction involving the appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The azetidine and oxazolidine rings are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This compound may also interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(1-(2-(m-Tolyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both azetidine and oxazolidine rings makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[1-[2-(3-methylphenyl)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-10-3-2-4-11(5-10)6-13(18)16-7-12(8-16)17-14(19)9-21-15(17)20/h2-5,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWITURUWSRFQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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